6-(三氟甲基)-2,3,4,9-四氢-1H-咔唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

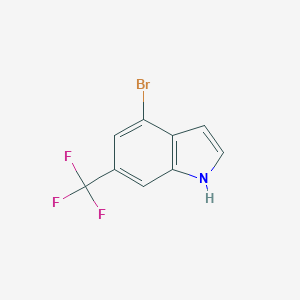

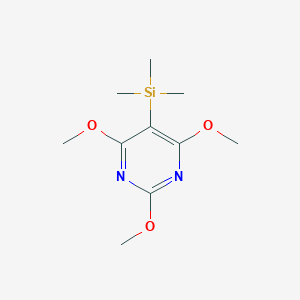

The compound 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the carbazole family, which is known for its diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Carbazoles are heterocyclic aromatic organic compounds that consist of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring.

Synthesis Analysis

The synthesis of carbazole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 4,6-diaryl-tetrahydrocarbazoles is achieved through a domino Fischer indole reaction and intramolecular cyclization sequence, which is facilitated by microwave irradiation in water, providing an environmentally benign method with good yields . Similarly, the synthesis of tritium-labeled tetrahydrocarbazoles as DP receptor antagonists involves a multi-step process including regioselective bromination, oxidation, and hydrolysis, followed by HPLC separation to achieve high diastereomeric ratios . These methods highlight the intricate procedures required to synthesize specific carbazole derivatives, which may be applicable to the synthesis of 6-(trifluoromethyl)-tetrahydrocarbazole.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a central nitrogen atom and a three-ring system. While the provided papers do not directly discuss the molecular structure of 6-(trifluoromethyl)-tetrahydrocarbazole, they do provide insights into the structural aspects of related compounds. For instance, the X-ray crystal structure determination of tri-n-butyltin 2,6-difluorobenzoate reveals a macrocyclic tetramer with a 16-membered ring, which is structurally distinct but shares the theme of complex ring systems with carbazole derivatives .

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions, including halogenation, acylation, and silylation, to yield a range of functionalized products. The diiodination of carbazoles followed by rhodium-catalyzed disilylation is an example of such transformations, leading to the formation of bis(triethoxysilyl)carbazoles . Additionally, the trifluoroacetylation of 9-methylcarbazole demonstrates regio-specific reactions in the carbazole series, resulting in the formation of triarylfluoroethane derivatives . These reactions are indicative of the chemical versatility of carbazole compounds and may be relevant to the functionalization of 6-(trifluoromethyl)-tetrahydrocarbazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure and substituents. Although the papers do not provide specific data on the physical and chemical properties of 6-(trifluoromethyl)-tetrahydrocarbazole, they do suggest that carbazole derivatives exhibit a range of properties that make them suitable for various applications. For instance, the synthesis of tritium-labeled carbazoles indicates their potential use in radiochemical studies due to their high radiochemical purity and specific activity . The reactivity of carbazoles towards different reagents, as seen in their halogenation and acylation reactions, also reflects their chemical properties .

科学研究应用

放射性标记和 DP 受体拮抗作用

已探索标记有氚的 2,3,4,9-四氢-1H-咔唑的合成和表征,因为它们有望成为有效的 DP 受体拮抗剂。这些化合物的氚标记提供了适用于生化分析的比活性,表明它们在受体结合研究和药理研究中的效用 (Berthelette 等人,2004)。

光物理性质和 OLED 应用

氟代咔唑衍生物的合成展示了改进的溶解性和在 OLED 中的优异性能,表明其在开发更高效的电子设备中的效用 (Ge 等人,2008)。另一项研究重点关注用于 OLED 应用的新型咔唑基化合物,突出了结构修饰在调整光物理和光电特性以增强器件性能中的重要性 (Xie 和 Liu,2018)。

细菌生物转化

对 2,3,4,9-四氢-1H-咔唑的细菌生物转化的研究揭示了多种生物活性代谢物的产生,提供了对环境降解途径和潜在药用应用的见解 (Waldau 等人,2009)。

荧光探针和传感应用

已研究了基于 2,3,4,9-四氢-1H-咔唑衍生物的氢键敏感荧光探针的开发。这些化合物对溶剂极性和氢键敏感,使其适用于化学和生物系统中的各种传感应用 (Ghosh 等人,2013)。

抗癌活性

对 2,3,4,9-四氢-1H-咔唑衍生物的合成和抗癌活性评估的研究确定了对某些癌细胞系表现出显着抑制作用的特定化合物。这项研究有助于持续寻找新的抗癌剂 (Chaudhary 和 Chaudhary,2016)。

未来方向

The future directions in the field of trifluoromethyl and carbazole compounds could involve the development of new synthetic methods, the design of compounds with improved properties for specific applications, and the exploration of new applications in areas such as pharmaceuticals, agrochemicals, and materials .

属性

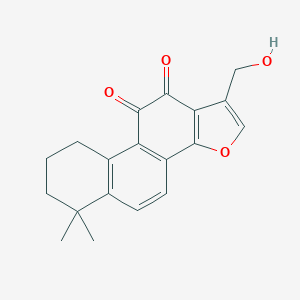

IUPAC Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINYVRIEKBPDTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315979 |

Source

|

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

CAS RN |

2805-84-7 |

Source

|

| Record name | 2805-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)